molecular formula C18H11ClFN7O B11373524 8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11373524
M. Wt: 395.8 g/mol
InChI Key: AUQUHPNEVLLABL-UHFFFAOYSA-N
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Description

“8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-13-one” is a complex organic compound characterized by its unique tricyclic structure and the presence of multiple nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one” typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tricyclic core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the chlorophenyl and fluorophenyl groups via electrophilic aromatic substitution.

    Condensation Reactions: Formation of the heptazatricyclic structure through condensation of nitrogen-containing intermediates.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired product formation.

    Purification Techniques: Implementation of purification methods such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

“8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one” can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Introduction of various functional groups such as nitro, sulfonyl, or halogen groups.

Scientific Research Applications

“8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[740

    Medicinal Chemistry: Investigation of its pharmacological properties and potential as a therapeutic agent.

    Materials Science: Exploration of its use in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: Utilization as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of “8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibition or activation of specific enzymes involved in biological pathways.

    Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.

    DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one” lies in its specific substitution pattern and tricyclic structure, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H11ClFN7O

Molecular Weight

395.8 g/mol

IUPAC Name

8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C18H11ClFN7O/c19-11-5-1-10(2-6-11)16-13-14(9-3-7-12(20)8-4-9)22-23-17(28)15(13)21-18-24-25-26-27(16)18/h1-8,16H,(H,23,28)(H,21,24,26)

InChI Key

AUQUHPNEVLLABL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)F)NC5=NN=NN25)Cl

Origin of Product

United States

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